N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzenesulfonamide

Description

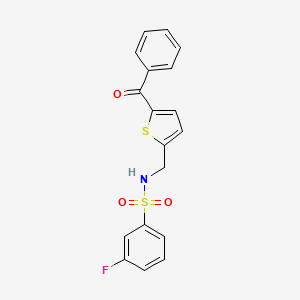

N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzoyl-substituted thiophene ring linked via a methyl group to a 3-fluorobenzenesulfonamide moiety. The compound’s structure combines aromatic and heterocyclic elements, with the fluorine atom at the meta position of the benzenesulfonamide group likely influencing electronic properties, solubility, and receptor-binding interactions.

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S2/c19-14-7-4-8-16(11-14)25(22,23)20-12-15-9-10-17(24-15)18(21)13-5-2-1-3-6-13/h1-11,20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWFNWWUGDQTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Molecular Formula : C17H15F N4O3S

Molecular Weight : 374.39 g/mol

IUPAC Name : this compound

SMILES Notation : CN(Cc1cc(c2ccccc2F)n(c1)S(=O)(=O)c3cccnc3)N=O

The compound features a thiophene ring, a benzoyl group, and a fluorobenzenesulfonamide moiety, which contribute to its unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, indicating potential use in treating infections.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in cellular models.

Case Studies and Research Findings

-

Antitumor Studies

- A study conducted on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of the cell cycle.

- Table 1: Antitumor Activity in Various Cell Lines

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis via caspase activation HeLa (Cervical) 15.0 Cell cycle arrest A549 (Lung) 10.0 Induction of oxidative stress -

Antimicrobial Efficacy

- In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Table 2: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Anti-inflammatory Studies

- The compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated macrophages, showing a dose-dependent reduction in nitric oxide levels.

- Table 3: Anti-inflammatory Effects

Concentration (µM) Nitric Oxide Production (µM) 10 25 20 15 50 5

Comparison with Similar Compounds

Key Differences :

- The target compound replaces the isothiazolidinone and imidazole moieties in Entries 1 and 6 with a benzoylthiophene group. This substitution may enhance π-π stacking interactions due to the thiophene’s electron-rich nature, though it could reduce solubility compared to the more polar isothiazolidinone derivatives.

- The 3-fluorobenzenesulfonamide group is conserved across all three compounds, suggesting fluorine’s critical role in optimizing binding through electronegativity and steric effects.

Benzimidazole-Based Analogs

Benzimidazole derivatives, such as N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) , share a sulfonamide-adjacent pharmacophore but lack the fluorinated aromatic system. These compounds prioritize hydrogen-bonding interactions via benzimidazole’s NH groups, whereas the target compound relies on sulfonamide’s sulfonyl oxygen and fluorine for target engagement. This divergence underscores the trade-off between rigidity (benzimidazole) and electronic modulation (fluorobenzenesulfonamide) in drug design .

Chromatographic Behavior of Sulfonamides

Chromatographic studies of N-(3,5-dinitrobenzoyl) amino acid esters (e.g., alanine, phenylalanine) reveal that end-capped vs. non-end-capped stationary phases significantly affect separation factors (α). 4 of the 1992 chromatography symposium data .

Patent-Based Structural Analogs

The European patent EP 2 697 207 B1 describes a trifluoromethanesulfonamide derivative with a cyclohexenyl-oxazolidinone core. Compared to the target compound, this analog incorporates bulkier substituents (e.g., trifluoromethyl groups, oxazolidinone rings), which may improve metabolic stability but reduce membrane permeability. The absence of a thiophene ring in the patent compound further highlights the target molecule’s uniqueness in balancing aromatic diversity and synthetic feasibility .

Data Table: Comparative Analysis

Research Implications and Limitations

- Strengths: The benzoylthiophene moiety offers a novel scaffold for targeting enzymes like PTP1B, with fluorobenzenesulfonamide providing tunable electronic effects.

- Gaps: Limited experimental data (e.g., solubility, IC₅₀) for the target compound necessitate further validation.

- Future Directions : Synthesis and testing of the compound against PTP1B, coupled with molecular dynamics studies to quantify thiophene-sulfonamide synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.